N-(4-bromo-2,3,5,6-tetrafluorophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound characterized by the presence of multiple halogen atoms and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,3,5,6-tetrafluorophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the 4-bromo-2,3,5,6-tetrafluorophenyl precursor. This precursor can be synthesized through regioselective nucleophilic substitution and palladium-catalyzed Suzuki-Miyaura reactions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound serves as a building block for the synthesis of novel small-molecule drugs, targeting various diseases, including cancer and neurodegenerative disorders.
Protein-Protein Interaction Studies: It can be incorporated into probes used to study protein-protein interactions, providing insights into potential drug targets and mechanisms of action.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,3,5,6-tetrafluorophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and pyrazole ring allow it to form strong interactions with proteins and other biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,3,5,6-tetrafluoropyridine: Similar in structure, this compound also contains multiple halogen atoms and is used in regioselective nucleophilic substitution and palladium-catalyzed Suzuki-Miyaura reactions.
1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3-(3-phenylbenzyl)-4-methylimidazolium bromide: This compound shares the 4-bromo-2,3,5,6-tetrafluorophenyl group and is used in studying non-covalent interactions.
Uniqueness
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide is unique due to the combination of its halogenated phenyl group, pyrazole ring, and carboxamide functionality. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific applications.
Properties
Molecular Formula |
C11H5BrClF4N3O |
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Molecular Weight |
386.53 g/mol |
IUPAC Name |
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-4-chloro-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H5BrClF4N3O/c1-20-10(3(13)2-18-20)11(21)19-9-7(16)5(14)4(12)6(15)8(9)17/h2H,1H3,(H,19,21) |
InChI Key |
LBLYSVAGRNXGDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=C(C(=C(C(=C2F)F)Br)F)F |
Origin of Product |
United States |
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